

Best practices for handling and storing GW 590735

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Compound of Interest

Compound Name: GW 590735

Cat. No.: B1336410

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Technical Support Center: GW 590735

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **GW 590735**. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful handling, storage, and application of this potent and selective PPAR α agonist.

Frequently Asked Questions (FAQs)

Q1: What is **GW 590735** and what is its primary mechanism of action?

A1: **GW 590735** is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α). Its mechanism of action involves binding to and activating PPAR α , a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in lipid synthesis.

Q2: What are the recommended storage conditions for **GW 590735**?

A2: For optimal stability, **GW 590735** should be stored under specific conditions. As a solid, it is stable for at least four years when stored at -20°C. Stock solutions should be stored at -80°C

for up to six months or at -20°C for up to one month. It is crucial to protect the compound from light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Q3: In what solvents is **GW 590735** soluble?

A3: **GW 590735** is soluble in several organic solvents. The approximate solubilities are:

- DMSO: ~30 mg/mL
- DMF: ~30 mg/mL
- Ethanol: ~30 mg/mL

It has limited solubility in aqueous buffers like PBS (pH 7.2), at approximately 0.25 mg/mL. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q4: What are the key safety precautions for handling **GW 590735**?

A4: **GW 590735** should be handled in a laboratory setting by qualified professionals. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Avoid inhalation of dust or contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Quantitative Data Summary

The following tables summarize key quantitative data for **GW 590735**.

| Property | Value |
|--------------------------|--|
| Molecular Formula | C ₂₃ H ₂₁ F ₃ N ₂ O ₄ S |
| Molecular Weight | 478.5 g/mol |
| Purity | >98% (typically analyzed by HPLC) |
| EC ₅₀ (PPARα) | ~4 nM (in a GAL4-responsive reporter gene assay) |
| Selectivity | >500-fold selective for PPARα over PPARδ and PPARγ |
| Appearance | Crystalline solid |
| | |
| Storage Condition | Duration |
| Solid (-20°C) | ≥ 4 years |
| Stock Solution (-80°C) | 6 months |
| Stock Solution (-20°C) | 1 month |

Experimental Protocols

Detailed Methodology: In Vitro Luciferase Reporter Gene Assay

This protocol outlines a method to determine the potency and efficacy of **GW 590735** in activating PPARα in a cell-based reporter assay.

Materials:

- HEK293T cells (or other suitable cell line)
- DMEM with 10% Fetal Bovine Serum (FBS)
- Opti-MEM I Reduced Serum Medium

- PPAR α expression vector
- PPRE-luciferase reporter vector
- Control vector (e.g., Renilla luciferase) for normalization
- Transfection reagent (e.g., Lipofectamine 2000)

- **GW 590735**

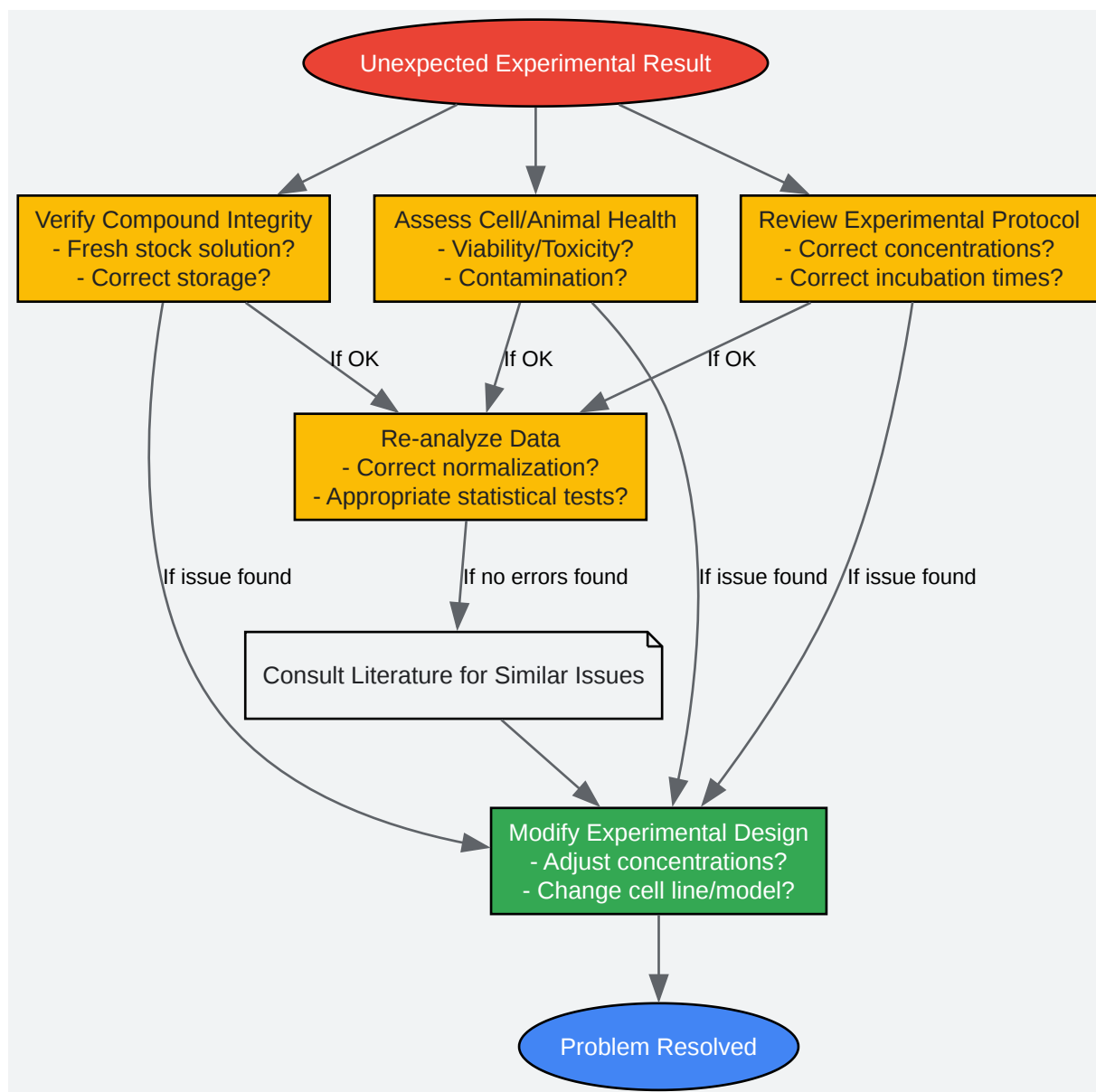
- DMSO (for stock solution)
- Dual-luciferase reporter assay system
- 96-well white, clear-bottom cell culture plates
- Luminometer

Procedure:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2×10^4 cells per well in 100 μ L of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Transfection:
 - For each well, prepare a transfection mix in Opti-MEM containing the PPAR α expression vector, PPRE-luciferase reporter vector, and the normalization control vector.
 - Add the transfection reagent to the DNA mixture, incubate as per the manufacturer's instructions, and then add the complex to the cells.
 - Incubate for 24 hours.
- Compound Treatment:
 - Prepare a 10 mM stock solution of **GW 590735** in DMSO.
 - Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 1 pM to 10 μ M).

- Replace the culture medium with fresh medium containing the different concentrations of **GW 590735** or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and typically $\leq 0.1\%$.
- Incubate for another 24 hours.
- Luciferase Assay:
 - Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.
 - Measure the firefly and Renilla luciferase activities using a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
 - Plot the normalized luciferase activity against the log of the **GW 590735** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC_{50} value.

Visualizations



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